2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate” is a chemical compound with the molecular formula C15H15ClO4S . It has an average mass of 326.795 Da and a monoisotopic mass of 326.037964 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Phase-Transfer Catalysis in Azo Coupling Reactions
2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate's role in phase-transfer catalysis was investigated in azo coupling reactions. This study focused on the relationship between the structure of sodium arenesulfonates and their catalytic activity in such reactions, using a series of sodium arenesulfonates containing different groups (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).
Electrochemical Reduction in Pesticide Analysis
Research on the electrochemical reduction of pesticides at carbon and silver cathodes in dimethylformamide highlighted the significance of compounds like this compound in understanding the electrochemical behaviors of pesticides (McGuire & Peters, 2016).
Synthesis and Molecular Structure Analysis
The synthesis and crystal structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were explored, which included compounds similar to this compound. This research provided insights into their molecular-electronic structures and kinetic behaviors (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Role in Nonlinear Optics
A study on stilbazolium salts with benzenesulfonates, including those with substituents similar to this compound, demonstrated their potential in second-order nonlinear optics. The research focused on synthesizing these salts and examining their crystal growth and nonlinear optical properties (Yang et al., 2005).
Catalysis in Organic Synthesis
The compound's derivatives were used in the rhodium-catalyzed cleavage reaction of aryl methyl ethers with thioesters. This research offered insights into the catalytic properties of these compounds in organic synthesis reactions (Arisawa, Nihei, Suzuki, & Yamaguchi, 2012).
Properties
IUPAC Name |
(2,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-10-4-5-11(2)14(8-10)20-21(17,18)15-9-12(16)6-7-13(15)19-3/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRPZKDYNWDLIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.